5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
“5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine” is a chemical compound . It is a derivative of 1,3,4-thiadiazole , which is an important class of heterocyclic compounds with a broad spectrum of biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides yielded the acylated compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a 1,3,4-thiadiazol-2-amine core, which is substituted at the 5-position by a [4-(tert-butyl)benzyl]sulfanyl group and at the nitrogen by a phenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” have not been reported, 1,3,4-thiadiazole derivatives have been known to undergo a variety of reactions . For example, they can react with semicarbazide in the presence of phosphorus oxychloride .Scientific Research Applications
Antimicrobial and Biological Activities
Thiadiazole derivatives, including compounds similar to 5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine, exhibit significant biological activities. These activities range from antimicrobial to anti-inflammatory, anti-tubercular, antidiabetic, and even anticancer properties. The structure-activity relationship (SAR) of these compounds is crucial for the development of new drugs with improved efficacy and safety profiles. The review by Alam (2018) provides comprehensive insights into these properties, highlighting the versatility of thiadiazole derivatives in medicinal chemistry (Alam, 2018).
Synthetic Methodologies and Chemical Properties
Research on tert-butanesulfinamide and its applications in the synthesis of N-heterocycles showcases the methodological advancements in generating structurally diverse compounds. This includes piperidines, pyrrolidines, azetidines, and their derivatives, which are significant for their biological activities and potential therapeutic applications. The review by Philip et al. (2020) covers the literature from 2010–2020, emphasizing the role of chiral sulfinamides in stereoselective synthesis (Philip et al., 2020).
Thiazolidines and Their Derivatives: Synthesis and Applications
Thiazolidine motifs, including those structurally related to the queried compound, bridge organic synthesis and medicinal chemistry, offering a pathway to explore new drug candidates. These compounds exhibit a wide range of pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities. Research efforts have been dedicated to improving their selectivity, purity, product yield, and pharmacokinetic activities through various synthetic approaches, including green chemistry. Sahiba et al. (2020) have summarized these approaches, highlighting the importance of thiazolidine derivatives in drug discovery and development (Sahiba et al., 2020).
Environmental Contamination and Removal Techniques
Although not directly related to the queried compound, studies on environmental pollutants such as sulfamethoxazole provide insights into the challenges and techniques for removing persistent organic pollutants from water. These studies focus on adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation, highlighting the importance of sustainable development and cost-effective removal technologies. Prasannamedha and Kumar's (2020) review on the removal of sulfamethoxazole from aqueous solutions using cleaner techniques underscores the relevance of environmental research in the context of chemical substances (Prasannamedha & Kumar, 2020).
Future Directions
The future directions for “5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole derivatives have been reported to possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial activities . Therefore, these compounds could be potential candidates for drug development in the future.
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S2/c1-19(2,3)15-11-9-14(10-12-15)13-23-18-22-21-17(24-18)20-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIWHKRSMDOHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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